molecular formula C18H13ClN2O4 B4923407 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide

5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide

Cat. No. B4923407
M. Wt: 356.8 g/mol
InChI Key: RTDAIKZALRGZOK-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide, also known as CNF, is a chemical compound that has been widely used in scientific research due to its unique properties. CNF is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the perception of pain, inflammation, and other physiological processes.

Scientific Research Applications

5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been extensively used in scientific research to study the TRPA1 ion channel and its role in various physiological processes. TRPA1 is expressed in sensory neurons and is involved in the perception of pain, inflammation, and other sensory stimuli. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to activate TRPA1 in a dose-dependent manner and elicit robust calcium influx in TRPA1-expressing cells. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been used to study the role of TRPA1 in nociception, inflammation, and other physiological processes.

Mechanism of Action

5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide activates TRPA1 by covalently modifying cysteine residues in the channel's pore-forming domain. This modification leads to the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes.
Biochemical and physiological effects:
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to elicit robust calcium influx in TRPA1-expressing cells. This influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been shown to induce nociceptive behaviors in mice, suggesting that it is a potent activator of TRPA1 in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide is its potency as a TRPA1 activator. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can elicit robust calcium influx in TRPA1-expressing cells at low concentrations, making it a useful tool for studying the TRPA1 ion channel. However, 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to have off-target effects on other ion channels, such as TRPV1 and TRPV4, which may limit its specificity in some experiments.

Future Directions

There are several future directions for research on 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more specific TRPA1 activators that do not have off-target effects on other ion channels. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as metabolism and immune function. Additionally, the development of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide-based therapeutics for the treatment of pain and inflammation is an area of active research.

Synthesis Methods

5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can be synthesized using a multistep reaction starting from 3-chloro-2-methylphenol and 2-nitrobenzaldehyde. The synthesis involves the formation of an intermediate Schiff base, which is then cyclized to form the furan ring. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-12(5-4-6-13(11)19)16-9-10-17(25-16)18(22)20-14-7-2-3-8-15(14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDAIKZALRGZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide

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